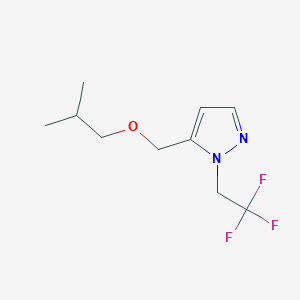
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This pyrazole derivative has been found to possess unique properties that make it an attractive candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood, but it is believed to act as a potent inhibitor of several key enzymes and signaling pathways involved in disease progression. This compound has been found to inhibit the activity of several kinases, including PI3K, Akt, and mTOR, which are involved in cell proliferation, survival, and metabolism. In addition, this compound has been found to modulate the activity of several transcription factors, including NF-κB and STAT3, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been found to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. In addition, this compound has been found to modulate immune response and inflammation, suggesting that it may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is its high potency and selectivity for several key enzymes and signaling pathways involved in disease progression. This compound has been found to exhibit potent activity at low concentrations, making it an attractive candidate for use in drug development. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. This compound has been found to exhibit potent activity against several cancer cell lines, and further research is needed to determine its potential as a therapeutic agent. In addition, this compound may have potential applications in the treatment of autoimmune diseases and inflammatory disorders, and further research is needed to explore these possibilities. Finally, there is a need for further research to optimize the synthesis and purification of this compound to improve its yield and purity for use in scientific research.
Méthodes De Synthèse
The synthesis of 5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 2,2,2-trifluoroethylhydrazine with 1-(isobutoxymethyl)-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction to form the desired product. The synthesis of this compound has been optimized in recent years, and several methods have been developed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been extensively studied in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-8(2)5-16-6-9-3-4-14-15(9)7-10(11,12)13/h3-4,8H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWPDIHKYOHVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isobutoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)
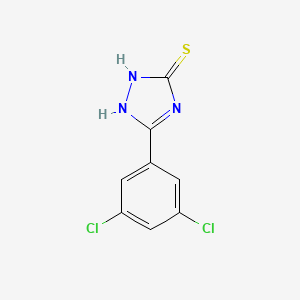
![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)
![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2795687.png)
![3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2795688.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2795690.png)
![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B2795692.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2795693.png)
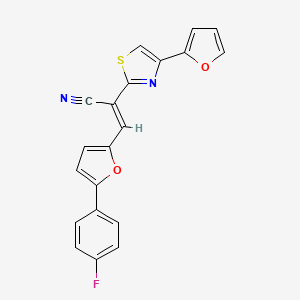
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B2795698.png)
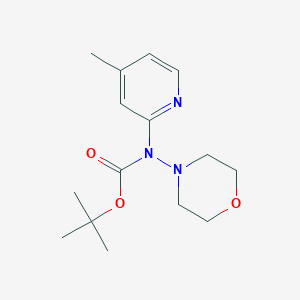
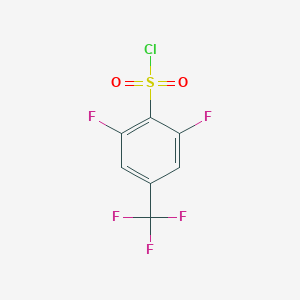
![N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795702.png)
![Ethyl N-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2795704.png)